Ethyl 5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO3S/c13-9-6-3-1-2-4-7 (6)10-12 (9)8 (5-16-10)11 (14)15/h1-4,8,10H,5H2, (H,14,15) and the InChI Key is IXPPKDOOVXQPGI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate, such as melting point, boiling point, and density, are not explicitly provided in the search results .Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate and its derivatives have been extensively studied in the field of organic chemistry, particularly in the synthesis of novel tricyclic isoindoles and thiazolo derivatives. These compounds are often synthesized through processes such as thermolysis and FVP, starting from amino acid esters like L-cysteine methyl ester (Melo et al., 2004). Additionally, their structures have been determined using X-ray crystallography, providing valuable insights into their molecular configurations.
Chemical Reactions and Derivatives
The compound is also a precursor in the synthesis of various chemically interesting derivatives. For instance, it has been used in the formation of pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives, showcasing its versatility in creating diverse chemical structures (Ahmed, 2003).
Potential Pharmacological Applications
In the context of pharmacology, certain derivatives of this compound, such as HIE-124, have shown potential as ultra-short-acting hypnotics. These derivatives demonstrate rapid onset and short duration of action, which could be valuable in anesthesia and pre-anesthetic medication (El-Subbagh et al., 2008).
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
It’s suggested that thiazole derivatives may form a hydrogen bond with the active centers of cell constituents, resulting in interference with normal cell processes .
Biochemical Pathways
Thiazole derivatives, in general, have been found to impact a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole compounds are generally known for their good bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
ethyl 5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-17-13(16)10-7-18-12-9-6-4-3-5-8(9)11(15)14(10)12/h3-6,10,12H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDBWWAICDPIKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSC2N1C(=O)C3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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